2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of a piperidine derivative with a phenoxybenzoyl compound, followed by cyclization to form the hexahydrocinnoline ring. Detailed synthetic routes and reaction conditions can be found in the literature .
Molecular Structure Analysis
The molecular formula of Compound X is C27H29N3O3 , with a molecular weight of approximately 443.547 g/mol . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its biological activity. Computational studies and X-ray crystallography can provide insights into its conformation and stereochemistry.
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, such as hydrolysis, oxidation, or reduction. Investigating its reactivity with different functional groups and understanding its stability under various conditions are crucial for drug development. Researchers have explored its behavior in the presence of acids, bases, and other reagents .
Future Directions
: Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14(12), 1323. DOI: 10.3390/ph14121323
properties
IUPAC Name |
2-[[1-(2-phenoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-26-18-21-8-4-6-12-24(21)28-30(26)19-20-14-16-29(17-15-20)27(32)23-11-5-7-13-25(23)33-22-9-2-1-3-10-22/h1-3,5,7,9-11,13,18,20H,4,6,8,12,14-17,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXYUCLJDIIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
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